Home > Products > Screening Compounds P139660 > Pomalidomide-PEG6-COOH
Pomalidomide-PEG6-COOH -

Pomalidomide-PEG6-COOH

Catalog Number: EVT-8279616
CAS Number:
Molecular Formula: C28H39N3O12
Molecular Weight: 609.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG6-carboxylic acid is a synthetic compound that combines pomalidomide, an immunomodulatory drug, with a polyethylene glycol linker featuring a carboxylic acid functional group. This compound is primarily studied for its potential in targeted protein degradation and therapeutic applications in oncology and immunology.

Source

Pomalidomide is derived from thalidomide and has been modified to enhance its efficacy and safety profile. The PEG6 linker is utilized to improve solubility and bioavailability, making it suitable for various biological applications. Pomalidomide-PEG6-carboxylic acid can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which offer it for research purposes .

Classification

Pomalidomide-PEG6-carboxylic acid belongs to the class of small molecules known as immunomodulatory drugs. It is classified under the broader category of protein degradation agents, specifically designed for use in targeted therapies.

Synthesis Analysis

Methods

The synthesis of pomalidomide-PEG6-carboxylic acid typically involves a multi-step process that includes the following key stages:

  1. Formation of Pomalidomide: The synthesis begins with the preparation of pomalidomide from phthalic anhydride and piperidine derivatives, leading to the formation of the isoindoline-1,3-dione core structure.
  2. Conjugation with PEG Linker: The next step involves the reaction between pomalidomide and a PEG linker that possesses a terminal carboxylic acid group. This reaction can be facilitated using coupling agents to ensure efficient formation of amide bonds.
  3. Purification: Following synthesis, the product is purified through techniques such as chromatography to isolate the desired compound from by-products .

Technical Details

  • Reaction Conditions: The reactions are typically conducted under controlled temperature and pH conditions to optimize yield and purity.
  • Continuous Flow Techniques: Recent advancements include the use of continuous flow synthesis methods to enhance efficiency and scalability in production .
Molecular Structure Analysis

Structure

The molecular formula of pomalidomide-PEG6-carboxylic acid is C23H29N3O6C_{23}H_{29}N_{3}O_{6}, with a molecular weight of approximately 443.5 g/mol . The structure features:

  • An isoindoline core
  • A piperidine moiety
  • A polyethylene glycol linker (six ethylene glycol units)
  • A terminal carboxylic acid functional group

Data

The compound's structural data can be accessed through databases like PubChem, which provides comprehensive information on its molecular properties .

Chemical Reactions Analysis

Reactions

Pomalidomide-PEG6-carboxylic acid undergoes several chemical reactions:

  1. Oxidation: Can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
  2. Reduction: Reduction reactions can convert functional groups, such as nitro groups, into amino groups using reducing agents like lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups at specific positions on the molecule .

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide
  • Reducing Agents: Lithium aluminum hydride, palladium catalysts
  • Substitution Reagents: Sodium hydride, alkyl halides .
Mechanism of Action

Pomalidomide-PEG6-carboxylic acid exerts its pharmacological effects through several mechanisms:

  1. Immunomodulation: It enhances T cell and natural killer cell-mediated immunity, promoting an anti-tumor response.
  2. Anti-proliferative Effects: The compound inhibits tumor cell proliferation and induces apoptosis through various signaling pathways.
  3. Targeting Cereblon: Pomalidomide binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins that promote tumor growth .
Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-PEG6-carboxylic acid is characterized by:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of the polyethylene glycol chain.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of carboxylic acids, allowing for further functionalization or conjugation in drug development processes .
Applications

Pomalidomide-PEG6-carboxylic acid has diverse applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  2. Biology: Investigated for its effects on cellular signaling pathways and immune responses.
  3. Medicine: Explored for therapeutic potential in treating cancers such as multiple myeloma and other inflammatory diseases.
  4. Industry: Utilized in developing new materials and processes within pharmaceutical manufacturing .

This compound represents a significant advancement in targeted therapy approaches, particularly in cancer treatment strategies leveraging protein degradation mechanisms.

Introduction to Targeted Protein Degradation (TPD) and PROTAC® Technology

Evolution of Proteolysis-Targeting Chimeras in Chemical Biology

The development of Proteolysis-Targeting Chimeras represents a paradigm shift in therapeutic intervention, transitioning from occupancy-driven pharmacology to event-driven degradation. The foundational concept, first reported in 2001, utilized a peptide-based chimera linking methionine aminopeptidase-2 to the Skp1–Cullin–F box complex for ubiquitin-mediated degradation [1]. This "bioProteolysis-Targeting Chimera" proved the feasibility of targeted degradation but faced limitations in cell permeability and stability. A critical advancement emerged with the identification of small-molecule E3 ubiquitin ligase ligands, particularly cereblon (e.g., immunomodulatory imide drugs like pomalidomide) and von Hippel-Lindau ligands, enabling fully synthetic Proteolysis-Targeting Chimeras with optimized pharmacokinetic properties [2] [6]. By 2020, clinical proof-of-concept was established with Proteolysis-Targeting Chimeras targeting androgen receptor (ARV-110) and estrogen receptor (ARV-471), validating their efficacy against oncology targets traditionally addressed by small-molecule inhibitors [1] [7].

Table 1: Key Milestones in Proteolysis-Targeting Chimera Development

YearInnovationSignificance
2001Peptide-based Protac-1First proof-of-concept; targeted MetAP-2 via SCFᵝ-TRCP recruitment
2004Cell-permeable peptide Proteolysis-Targeting ChimerasPoly-D-arginine tags enabled intracellular delivery
2012Small-molecule VHL ligandsEnabled all-small-molecule Proteolysis-Targeting Chimeras with oral bioavailability
2019ARV-110/ARV-471 clinical entryFirst-in-human trials for metastatic castration-resistant prostate cancer and breast cancer
2025Microwave-accelerated synthesisStreamlined production of pomalidomide building blocks [3]

Role of E3 Ubiquitin Ligase Recruitment in Ubiquitin–Proteasome System Activation

The ubiquitin–proteasome system relies on a sequential enzymatic cascade where E3 ubiquitin ligases confer substrate specificity. Proteolysis-Targeting Chimeras function by forming a ternary complex between the target protein and an E3 ligase, enabling ubiquitin transfer from an E2 conjugating enzyme. Cereblon and von Hippel-Lindau constitute >80% of current Proteolysis-Targeting Chimera designs due to their well-characterized ligands and cellular abundance [4] [8]. Cereblon, a substrate receptor for Cullin 4 RING E3 ubiquitin ligase, exhibits remarkable plasticity upon binding immunomodulatory imide drugs like pomalidomide. This alters its substrate specificity, enabling recruitment of non-native proteins such as transcription factors Ikaros and Aiolos [1] [6]. The ubiquitin–proteasome system recognizes K48-linked polyubiquitin chains, directing tagged proteins to the 26S proteasome for ATP-dependent hydrolysis [6] [8].

Table 2: Ubiquitin Chain Linkages and Functional Consequences

Linkage TypePrimary FunctionE3 Ligase Example
K48Proteasomal degradationCereblon, von Hippel-Lindau
K63DNA repair; kinase activationTRAF6
K11Cell cycle regulationAPC/C
M1 (linear)NF-κB signalingLUBAC

Pomalidomide–Polyethylene Glycol6–Carboxylic Acid as a Prototypical Proteolysis-Targeting Chimeras Building Block: Historical Context and Significance

Pomalidomide–Polyethylene Glycol6–Carboxylic Acid exemplifies the modular architecture central to Proteolysis-Targeting Chimera design, integrating three functional elements: (1) A cereblon-binding immunomodulatory imide drug derived from thalidomide analogs, (2) A hexaethylene glycol linker conferring hydrophilicity and spatial flexibility, and (3) A terminal carboxylic acid group enabling covalent conjugation to target protein ligands via amide coupling [5] [9]. Historically, pomalidomide gained prominence following the 2010 discovery of cereblon as the primary target of immunomodulatory imide drugs [1]. Its integration into Proteolysis-Targeting Chimeras leverages the "molecular glue" properties of immunomodulatory imide drugs, which remodel cereblon surface topology to accommodate neo-substrates [6]. The polyethylene glycol6 spacer balances hydrophilicity and conformational flexibility, optimizing ternary complex formation while mitigating aggregation. Recent synthetic innovations, including microwave-assisted reactions, achieve high-yield production (≥95% purity) within 15 minutes, accelerating PROTAC development [3] [9]. Commercial availability as building blocks (e.g., CAS 2624181-62-8) facilitates rapid assembly of degrader libraries for high-throughput screening [5] [9].

Table 3: Molecular Features of Pomalidomide–Polyethylene Glycol6–Carboxylic Acid

ComponentStructural PropertiesRole in Proteolysis-Targeting Chimeras
Pomalidomide4-Amino-substituted phthalimide ringHigh-affinity cereblon recruitment (Kd ~ μM range)
Polyethylene Glycol624-atom spacer; molecular weight ≈ 264 DaSolubility enhancement; optimal distance for ternary complex formation
Carboxylic AcidTerminal -COOH groupConjugation site for target ligands via NHS ester/amide chemistry

Properties

Product Name

Pomalidomide-PEG6-COOH

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C28H39N3O12

Molecular Weight

609.6 g/mol

InChI

InChI=1S/C28H39N3O12/c32-23-5-4-22(26(35)30-23)31-27(36)20-2-1-3-21(25(20)28(31)37)29-7-9-39-11-13-41-15-17-43-19-18-42-16-14-40-12-10-38-8-6-24(33)34/h1-3,22,29H,4-19H2,(H,33,34)(H,30,32,35)

InChI Key

NBDBXIANAMQQQU-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.